

AWT020: A Comprehensive Technical Guide to its Mechanism of Action in T Cells

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Compound of Interest

Compound Name: TP-020

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Introduction

AWT020 is an innovative bifunctional fusion protein engineered to enhance anti-tumor immunity by selectively targeting and activating T cells within the tumor microenvironment. It comprises a humanized anti-PD-1 nanobody fused to a potency-optimized Interleukin-2 (IL-2) mutein. This design allows for a dual mechanism of action that simultaneously blocks the inhibitory PD-1/PD-L1 pathway and delivers a potent, localized IL-2 signal to PD-1 expressing T cells. This targeted approach aims to maximize the therapeutic benefits of both PD-1 blockade and IL-2 therapy while mitigating the systemic toxicities associated with high-dose IL-2 administration. Preclinical and early clinical data suggest that AWT020 holds the potential to overcome resistance to standard anti-PD-1 therapies and provide a valuable treatment option for patients with advanced cancers.[\[1\]](#)[\[2\]](#)[\[3\]](#)

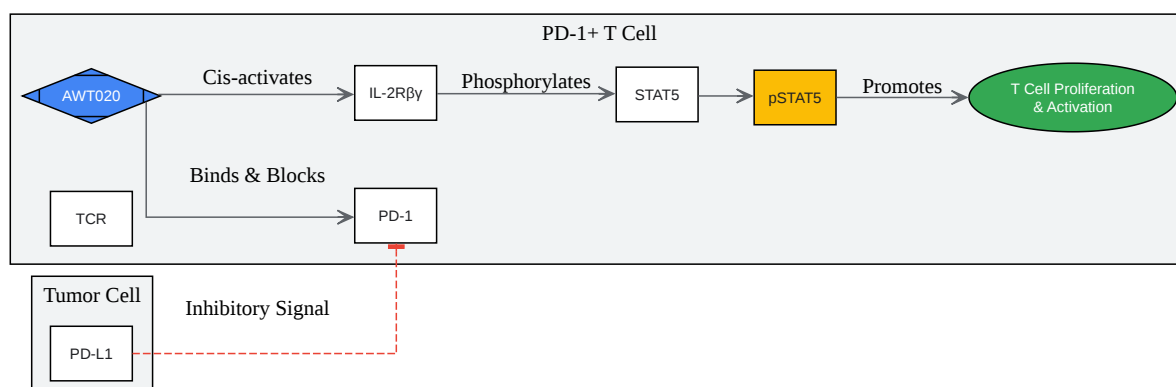
Core Mechanism of Action

AWT020's primary mechanism of action is centered on its ability to selectively engage PD-1-positive T cells, which are frequently enriched in the tumor microenvironment as tumor-infiltrating lymphocytes (TILs).[\[4\]](#)[\[5\]](#) The fusion protein's anti-PD-1 component serves a dual purpose: it physically blocks the interaction between PD-1 on T cells and its ligand, PD-L1, on tumor cells, thereby relieving a critical immune checkpoint inhibition. Concurrently, by anchoring to PD-1, AWT020 facilitates the cis-delivery of its engineered IL-2 mutein to the IL-2 receptor (IL-2R $\beta\gamma$) on the same T cell.[\[4\]](#)[\[6\]](#)

This targeted IL-2 signaling preferentially stimulates the proliferation and activation of tumor-antigen specific CD8+ T cells, leading to a robust anti-tumor response.[4][5] The IL-2 mutein component of AWT020 has been engineered to have no binding affinity for the high-affinity IL-2 receptor alpha subunit (IL-2R α or CD25) and a reduced affinity for the IL-2R $\beta\gamma$ complex.[4][5] This modification is critical for its improved safety profile, as it minimizes the expansion of regulatory T cells (Tregs) and reduces the risk of systemic toxicities, such as vascular leak syndrome, often associated with wild-type IL-2 therapy.[7]

Signaling Pathways

The binding of AWT020 to a PD-1 expressing T cell initiates a cascade of intracellular signaling events. The blockade of the PD-1 pathway prevents the dephosphorylation of key T cell receptor (TCR) signaling molecules. Simultaneously, the IL-2 mutein component of AWT020 engages the IL-2R $\beta\gamma$ complex, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[4] Activated pSTAT5 then translocates to the nucleus, where it promotes the transcription of genes associated with T cell proliferation, survival, and effector functions.



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Caption: AWT020 dual mechanism of action in a PD-1+ T cell.

Quantitative Data from Preclinical Studies

The anti-tumor efficacy and selective immune activation by the mouse surrogate of AWT020 (mAWT020) have been demonstrated in various syngeneic mouse tumor models.

In Vivo Anti-Tumor Efficacy

Tumor Model	Treatment Group	Tumor Growth Inhibition (TGI) / Complete Response (CR)	Reference
MC38 (Colon Carcinoma)	mAWT020 (0.3 mg/kg, single dose)	100% CR	[8]
CT26 (Colon Carcinoma)	mAWT020	70% CR	[8]
B16F10 (Melanoma, PD-1 resistant)	mAWT020	>90% TGI	[8]
EMT6 (Breast Carcinoma, PD-1 resistant)	mAWT020	>90% TGI	[8]

Immune Cell Modulation

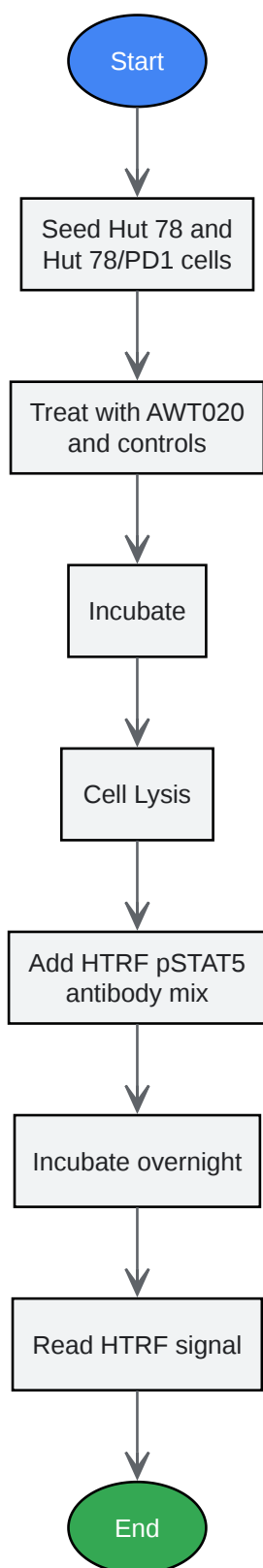
Cell Type	Effect of mAWT020	Key Findings	Reference
Tumor-Infiltrating CD8+ T cells	Significant Expansion	The primary driver of anti-tumor efficacy.	[4] [8]
Peripheral T cells	Minimal Effects	Demonstrates tumor-specific targeting.	[8]
Natural Killer (NK) cells	Minimal Effects	Avoids NK-driven toxicities.	[4] [8]

Experimental Protocols

Phospho-STAT5 (pSTAT5) Signaling Assay

This assay quantifies the activation of the IL-2 signaling pathway in response to AWT020.

- Cell Lines: Hut 78 (human T cell lymphoma, PD-1 negative) and Hut 78 cells stably expressing human PD-1 (Hut 78/PD1).[\[4\]](#)
- Methodology: Homogeneous Time Resolved Fluorescence (HTRF) was utilized to measure STAT5 phosphorylation.[\[4\]](#)
- Protocol:
 - Cells are seeded in appropriate assay plates.
 - Cells are treated with varying concentrations of AWT020 or control molecules.
 - Following incubation, cell lysis is performed.
 - A mixture of pSTAT5 Eu Cryptate antibody (donor) and pSTAT5 d2 antibody (acceptor) is added to each well.[\[4\]](#)
 - The plate is incubated overnight at room temperature.
 - The HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of pSTAT5.



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Caption: Workflow for the pSTAT5 HTRF assay.

Human T Cell Proliferation Assay

This assay assesses the ability of AWT020 to induce the proliferation of human T cells.

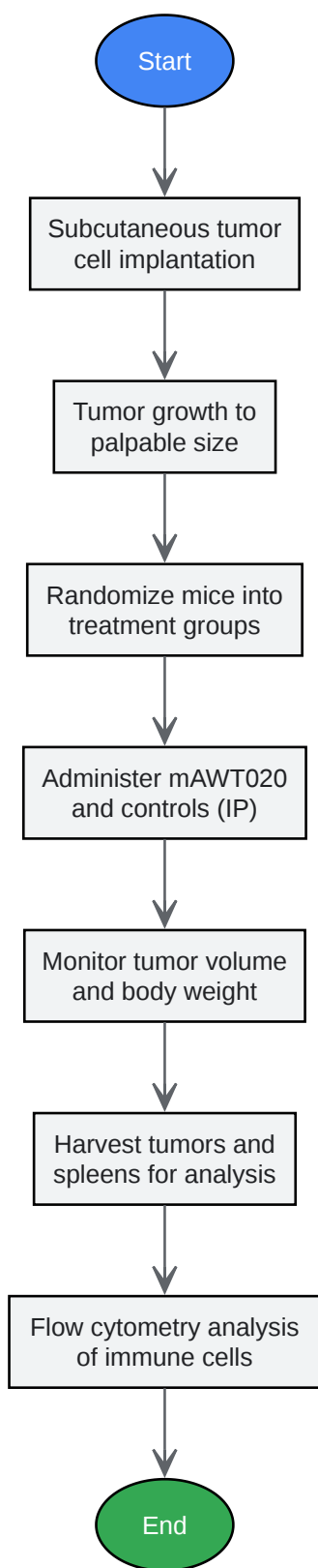
- Cells: Human primary T cells.
- Methodology: Flow cytometry analysis of cell proliferation.[\[4\]](#)
- Protocol:
 - Isolate human primary T cells from peripheral blood mononuclear cells (PBMCs).
 - Pre-activate T cells with anti-CD3 and anti-CD28 antibodies to induce PD-1 expression.[\[4\]](#)
[\[6\]](#)
 - Label the activated T cells with a proliferation-tracking dye (e.g., CFSE).
 - Culture the labeled T cells with various concentrations of AWT020 or control molecules.
 - After a defined culture period, harvest the cells.
 - Stain the cells with fluorescently-labeled antibodies against T cell surface markers (e.g., CD3, CD8).
 - Analyze the samples by flow cytometry to measure the dilution of the proliferation dye, which indicates cell division.

In Vivo Syngeneic Mouse Tumor Models

These studies evaluate the anti-tumor activity and immunological effects of a mouse surrogate of AWT020 (mAWT020) in an immunocompetent setting.

- Models: MC38 and CT26 (colon carcinoma), B16F10 (melanoma), and EMT6 (breast carcinoma).[\[8\]](#)
- Methodology:
 - Tumor cells are implanted subcutaneously into syngeneic mice.

- Once tumors reach a palpable size, mice are randomized into treatment groups.
- Mice are treated with mAWT020, anti-mPD-1 antibody, IL-2, or a combination, typically via intraperitoneal (IP) injection.[\[4\]](#)
- Tumor growth is monitored regularly by caliper measurements.
- At the end of the study, or at specified time points, tumors and spleens are harvested for ex vivo analysis of immune cell populations by flow cytometry.[\[4\]](#)
- Body weight and general health of the mice are monitored as indicators of toxicity.[\[4\]](#)



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Caption: Experimental workflow for in vivo mouse tumor model studies.

Conclusion

AWT020 represents a promising next-generation immunotherapy that leverages a sophisticated molecular design to deliver a targeted and potent anti-tumor T cell response. By combining PD-1 blockade with localized IL-2 signaling, AWT020 has demonstrated in preclinical models superior efficacy and an improved safety profile compared to conventional immunotherapies. The selective expansion and activation of tumor-infiltrating CD8+ T cells underscore its potential to be effective in both anti-PD-1 sensitive and resistant tumors. Ongoing clinical investigations will further elucidate the therapeutic potential of AWT020 in patients with advanced malignancies.

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